Isobutyl o-tolylcarbamate
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-methylpropyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)8-15-12(14)13-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,13,14) |
InChI Key |
KGGPXIPTGNJCMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl o-tolylcarbamate can be synthesized through several methods. One common approach involves the reaction of an amine with carbon dioxide and halides in the presence of a base such as cesium carbonate and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times . Another method involves the reaction of an aromatic carboxylic acid with di-tert-butyl dicarbonate or a chloroformate and sodium azide, followed by a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an alkoxide or an amine to form the carbamate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Chemical Reactions of Carbamates
Carbamates can undergo various chemical reactions, including hydrolysis, aminolysis, and thermal decomposition. These reactions are relevant to understanding the chemical behavior of isobutyl o-tolylcarbamate.
Hydrolysis
Carbamates can hydrolyze in the presence of water and a base or acid catalyst to form the corresponding alcohol and carbamic acid, which decomposes into carbon dioxide and an amine:
Aminolysis
Aminolysis involves the reaction of a carbamate with an amine to form a new carbamate and the original alcohol:
Thermal Decomposition
Carbamates can thermally decompose to form isocyanates and alcohols, a reaction similar to the reverse of their synthesis:
This reaction is typically carried out at high temperatures and can be catalyzed by acids or bases .
Data and Research Findings
While specific data on this compound is limited, general carbamate chemistry provides insights into its potential reactions and properties. The following table summarizes some general properties and reactions of carbamates:
| Reaction | Conditions | Products |
|---|---|---|
| Hydrolysis | Water, Base/Acid | Alcohol, CO2, Amine |
| Aminolysis | Amine, Solvent | New Carbamate, Alcohol |
| Thermal Decomposition | High Temperature, Catalyst | Isocyanate, Alcohol |
Scientific Research Applications
Isobutyl o-tolylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Mechanism of Action
The mechanism of action of isobutyl o-tolylcarbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes, thereby blocking the active sites and preventing substrate binding. This mechanism is similar to other carbamate compounds, which are known to inhibit cholinesterase enzymes .
Comparison with Similar Compounds
Notes and Limitations
- Data Gaps: No direct studies on this compound were identified; comparisons rely on structural analogues and inferred properties.
- Research Needs: Targeted studies on synthesis, enzymatic interactions, and environmental impact are essential to validate hypotheses.
Q & A
Q. What statistical approaches are recommended for analyzing non-linear degradation kinetics of this compound?
- Methodological Answer : Fit data to the Weibull model ( ) to account for time-dependent rate constants. Use Akaike information criterion (AIC) to compare fits with first-order or Higuchi models. Report 95% confidence intervals for and .
Resource Guidance
Q. Which databases provide reliable spectral data for this compound?
Q. How can researchers address conflicting crystallographic data for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
